5-Chloro-4-methyl-6-(methylthio)pyrimidine
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Overview
Description
5-Chloro-4-methyl-6-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-6-(methylthio)pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with various reagents. One common method includes the use of chlorinating agents such as phosphorus oxychloride in the presence of a base like pyridine . Another approach involves the methylation of 4-chloro-6-methyl-2-thiopyrimidine using methyl iodide and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, ethanol, and other nucleophiles.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
5-Chloro-4-methyl-6-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
- 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
Uniqueness
5-Chloro-4-methyl-6-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methylthio group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H7ClN2S |
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Molecular Weight |
174.65 g/mol |
IUPAC Name |
5-chloro-4-methyl-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H7ClN2S/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3 |
InChI Key |
CVRPLEZFNGBLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)SC)Cl |
Origin of Product |
United States |
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